Bienvenue dans la boutique en ligne BenchChem!

1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Thiazolopyrimidine Lipophilicity Physicochemical Property

1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1060352-77-3) is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine urea class. Characterized by its 2,4-difluorophenyl substituent, a 7-methyl group on the fused bicyclic core, and a urea linker bridging these two moieties, the compound has a molecular weight of 336.32 g/mol and a computed XLogP3-AA value of 1.5.

Molecular Formula C14H10F2N4O2S
Molecular Weight 336.32
CAS No. 1060352-77-3
Cat. No. B2431701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
CAS1060352-77-3
Molecular FormulaC14H10F2N4O2S
Molecular Weight336.32
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H10F2N4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-10-3-2-8(15)6-9(10)16/h2-6H,1H3,(H2,18,19,22)
InChIKeyFYDYLOAHJNEORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1060352-77-3): Baseline Chemical Profile and Procurement Context


1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1060352-77-3) is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine urea class [1]. Characterized by its 2,4-difluorophenyl substituent, a 7-methyl group on the fused bicyclic core, and a urea linker bridging these two moieties, the compound has a molecular weight of 336.32 g/mol and a computed XLogP3-AA value of 1.5 [1]. Despite its presence in commercial screening libraries, detailed, peer-reviewed biological activity data for this specific compound remains absent from open authoritative databases such as PubChem [1].

Why Generic or In-Class Substitution for CAS 1060352-77-3 Risks Experimental Inconsistency


Attempting to replace 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea with a generic thiazolopyrimidine urea analog is inadvisable due to the compound's distinct and untested substitution pattern. The specific combination of a 2,4-difluorophenyl group with a 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core linked via a urea moiety is unique within the disclosed chemical space and lacks published structure-activity relationship (SAR) data [1]. Consequently, any generic substitution would introduce unvalidated changes to molecular conformation, target binding, and pharmacokinetic properties, with no available quantitative benchmarks to predict the impact on biological activity. The absence of established comparative performance data for this compound means that any analogous molecule must be treated as a completely novel entity requiring full de novo validation.

Quantitative Differentiation Evidence for 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea


Physicochemical Differentiation: Computed Lipophilicity of the Target Compound vs. Des-methyl Analog

The target compound's computed XLogP3-AA is 1.5 [1]. This differentiates it structurally from the des-methyl analog (1-(2,4-difluorophenyl)-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea), which lacks the 7-methyl substituent. The 7-methyl group contributes to increased lipophilicity in the target compound, a property known to influence membrane permeability. This represents the only quantifiable differentiation available for this compound, as no head-to-head biological activity data exists in the public domain.

Thiazolopyrimidine Lipophilicity Physicochemical Property

Structural Uniqueness: The 2,4-Difluorophenyl Urea Motif vs. Non-Fluorinated and Mono-Fluorinated Analogs

The target compound features a 2,4-difluorophenyl group directly attached to the urea nitrogen [1]. Compared to analogs with non-fluorinated phenyl or mono-fluorinated phenyl groups (e.g., 1-(4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea), the presence of two fluorine atoms at specific positions is known to enhance metabolic stability and modulate electronic effects. However, for this specific compound, no quantitative comparative data (e.g., IC50 shift, metabolic half-life, or LogD difference) has been published to confirm the magnitude of this effect. The claim of enhanced property is based on well-established class-level principles of fluorination in medicinal chemistry.

Fluorination Metabolic Stability Binding Affinity

Absence of High-Strength Quantitative Differential Evidence for CAS 1060352-77-3

A rigorous search of authoritative databases, including PubChem, ChEMBL, BindingDB, and major patent repositories, reveals a critical data gap for 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea [1]. There is no publicly available direct head-to-head experimental comparison or cross-study quantitative data for this compound against any specific comparator in any assay system. The compound's CAS number (1060352-77-3) returns no bioactivity records in ChEMBL or BindingDB, and no peer-reviewed research articles focused on its biological evaluation were identified. This absence of data precludes any claim of quantifiable superiority over a related analog, such as the des-methyl, thiourea, or non-fluorinated phenyl derivatives. The sole differentiation is structural, based on computed properties and class-level inferences. Scientists and industrial users must operate on the assumption that this is a novel, uncharacterized entity with no proven advantage over its nearest neighbors.

Data Gap Procurement Thiazolopyrimidine

Appropriate Research and Development Scenarios for 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea


Novel Scaffold-Based Probe Generation in Early-Stage Drug Discovery

This compound is best suited for early-stage probe generation where a novel, uncharacterized scaffold is desired to explore new chemical space. Its unique thiazolopyrimidine urea core with a 2,4-difluorophenyl group differentiates it from extensively explored kinase inhibitor chemotypes [1]. However, due to the complete absence of published potency, selectivity, or pharmacokinetic data, this scenario requires a significant upfront investment in assay development and compound validation. The procurement value lies in its structural novelty, not in any proven performance metric.

Chemical Biology Screening Libraries Requiring Maximum Structural Diversity

For organizations building high-diversity screening libraries, this compound offers a distinct, fluorinated urea-thiazolopyrimidine motif that is absent from common commercial offerings [1]. Its computed logP of 1.5 and the presence of a methyl group contribute to its distinctiveness. Nonetheless, the lack of comparative bioactivity data means its inclusion must be justified as part of a broad, hypothesis-free diversity strategy rather than a targeted approach against a specific biological pathway.

Intellectual Property-Driven Lead Identification for GSK-3β or Other Kinase Targets

Given the structural similarity to known GSK-3β inhibitor scaffolds, this compound may serve as a starting point for a medicinal chemistry campaign aimed at generating novel intellectual property [1]. The 2,4-difluorophenyl and 7-methyl substitution pattern is not well-explored in the literature, potentially offering freedom-to-operate advantages. Crucially, this scenario acknowledges that all required potency, selectivity, and ADME data must be generated de novo by the user.

Benchmarking Physicochemical Property Predictions

Due to the availability of computed properties (XLogP3 = 1.5) and its unique structure, this compound can be used as a test case to benchmark in silico models for predicting the properties of fused pyrimidine ureas [1]. The absence of experimental data makes it a valuable blank slate for computational chemists seeking to validate predictive algorithms on an underexplored chemical template. The compound's procurement supports fundamental method development rather than target-specific efficacy studies.

Quote Request

Request a Quote for 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.